2-Methyl-4-(thiophen-3-yl)butanoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H12O2S |
|---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
2-methyl-4-thiophen-3-ylbutanoic acid |
InChI |
InChI=1S/C9H12O2S/c1-7(9(10)11)2-3-8-4-5-12-6-8/h4-7H,2-3H2,1H3,(H,10,11) |
InChI Key |
TZSJQSUTWJKOCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CSC=C1)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Methyl 4 Thiophen 3 Yl Butanoic Acid
Classical and Contemporary Approaches to the Carbon Skeleton Formation
The construction of the 2-Methyl-4-(thiophen-3-yl)butanoic acid backbone can be achieved through a variety of classical and modern synthetic organic chemistry techniques. These methods focus on the efficient formation of carbon-carbon bonds to assemble the target molecule.
Alkylation and Acylation Strategies
Alkylation and acylation reactions represent fundamental approaches to building the carbon framework of this compound. These strategies can be broadly categorized into two conceptual pathways: attaching a pre-functionalized thiophene (B33073) moiety to a butanoic acid precursor, or constructing the butanoic acid chain onto a thiophene core.
One plausible alkylation approach involves the use of a thiophene-3-yl organometallic reagent, such as 3-thienyllithium or a 3-thienyl Grignard reagent, which can act as a nucleophile. This reagent can then be reacted with an electrophilic four-carbon building block containing the desired methyl group at the 2-position. For instance, the reaction of 3-thienyllithium with a derivative of 2-methyl-4-halobutanoate could furnish the carbon skeleton of the target molecule.
Alternatively, Friedel-Crafts acylation offers a powerful method for the direct introduction of a carbonyl-containing substituent onto the thiophene ring. wikipedia.orgmdpi.comnih.govnih.govosi.lv For example, the acylation of thiophene with methylsuccinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride could yield a keto-acid precursor. Subsequent reduction of the ketone functionality and the thiophene ring would be necessary to arrive at the desired saturated butanoic acid side chain. The regioselectivity of thiophene acylation is a critical consideration in this approach.
A further alkylation strategy could involve the direct enantioselective alkylation of a heteroarylacetic acid, such as 2-thiopheneacetic acid, using a chiral lithium amide as a noncovalent stereodirecting agent. google.com This method circumvents the need for attaching and removing a chiral auxiliary. google.com
Table 1: Representative Alkylation and Acylation Strategies
| Strategy | Reactants | Reagents and Conditions | Product | Yield (%) | Reference |
| Alkylation | 3-Thienyllithium, Methyl 2-methyl-4-bromobutanoate | THF, -78 °C to rt | Methyl 2-methyl-4-(thiophen-3-yl)butanoate | 60-70 (estimated) | N/A |
| Acylation | Thiophene, Methylsuccinic anhydride | AlCl₃, CS₂ | 4-Oxo-4-(thiophen-2-yl)-2-methylbutanoic acid | 75-85 (analogous) | nih.gov |
Note: Data is representative of analogous systems and may not reflect optimized conditions for the specific target molecule.
Organometallic Coupling Reactions for Thiophene Moiety Integration
Modern organometallic cross-coupling reactions provide highly efficient and selective methods for the formation of carbon-carbon bonds, and are well-suited for the integration of the thiophene moiety. The Suzuki-Miyaura and Stille couplings are particularly prominent in this context. nih.govresearchgate.netrsc.orgnih.govresearchgate.netnih.govresearchgate.netbeilstein-journals.org
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. nih.govresearchgate.netnih.govresearchgate.netntnu.no In a potential synthesis of this compound, this could be achieved by coupling 3-thienylboronic acid with a suitable derivative of 2-methyl-4-halobutanoic acid, such as methyl 2-methyl-4-bromobut-2-enoate, followed by hydrogenation of the double bond. researchgate.net The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and suppressing side reactions. researchgate.netnih.govntnu.no
The Stille coupling offers an alternative palladium-catalyzed method that utilizes an organotin reagent. researchgate.net A plausible route would involve the reaction of 3-(tributylstannyl)thiophene with a 2-methyl-4-halobutanoate derivative. Stille couplings are often tolerant of a wide range of functional groups, making them a versatile tool in complex molecule synthesis. researchgate.net
Table 2: Organometallic Coupling Approaches
| Coupling Reaction | Thiophene Reagent | Butanoic Acid Precursor | Catalyst/Conditions | Product | Yield (%) | Reference |
| Suzuki-Miyaura | 3-Thienylboronic acid | Methyl 2-methyl-4-bromobutanoate | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O | Methyl 2-methyl-4-(thiophen-3-yl)butanoate | 70-90 (analogous) | ntnu.no |
| Stille | 3-(Tributylstannyl)thiophene | Ethyl 2-methyl-4-iodobutanoate | PdCl₂(PPh₃)₂, THF, reflux | Ethyl 2-methyl-4-(thiophen-3-yl)butanoate | 65-85 (analogous) | researchgate.net |
Note: Data is representative of analogous systems and may not reflect optimized conditions for the specific target molecule.
Cascade and Multicomponent Reactions
Cascade and multicomponent reactions offer a highly efficient approach to the synthesis of complex molecules from simple precursors in a single operation, thereby reducing waste and improving atom economy. While specific examples for the synthesis of this compound are not prevalent in the literature, the principles of these reactions can be applied to construct the target molecule.
A hypothetical cascade reaction could involve an initial Michael addition of a nucleophile to an acceptor, which then triggers a subsequent intramolecular cyclization or rearrangement to form a precursor to the desired butanoic acid. For instance, a cascade aza-Michael addition-cyclization of an amine with itaconic acid or its derivatives can lead to the formation of N-substituted pyrrolidone carboxylic acids. frontiersin.org A similar strategy could be envisioned where a thiophene-containing nucleophile initiates a cascade with a suitable Michael acceptor.
Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot reaction to form a product that incorporates substantial portions of all the reactants, could also be designed. osi.lvuniupo.it For example, a multicomponent reaction of 5-hydroxy-2-methyl-4H-pyran-4-one with carbonyl compounds and Meldrum's acid has been reported for the synthesis of various complex carboxylic acids and their derivatives. osi.lv By analogy, a carefully designed MCR involving a thiophene-containing starting material could potentially assemble the core structure of this compound in a highly convergent manner.
Stereoselective Synthesis of this compound and its Enantiomers
The stereocenter at the 2-position of this compound means that it can exist as a pair of enantiomers. The biological activity of such chiral molecules is often dependent on their stereochemistry, making enantioselective synthesis a critical area of research.
Chiral Auxiliaries and Inducers in Asymmetric Synthesis
The use of chiral auxiliaries is a well-established and reliable strategy for controlling stereochemistry in asymmetric synthesis. wikipedia.orgsigmaaldrich.comresearchgate.netmdpi.com This method involves the temporary attachment of a chiral molecule (the auxiliary) to an achiral substrate, which then directs the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.comresearchgate.netmdpi.com After the desired stereocenter has been created, the auxiliary is removed and can often be recovered. wikipedia.orgsigmaaldrich.comresearchgate.netmdpi.com
For the synthesis of chiral 2-methylalkanoic acids, Evans' oxazolidinone auxiliaries are particularly effective. The synthesis would begin with the acylation of a chiral oxazolidinone with propionyl chloride to form an N-acyloxazolidinone. Deprotonation with a suitable base, such as lithium diisopropylamide (LDA), generates a chiral enolate, which can then be alkylated with a 3-(2-haloethyl)thiophene. The steric bulk of the chiral auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in preference to the other. Finally, cleavage of the auxiliary, for instance by hydrolysis with lithium hydroperoxide, yields the desired enantiomerically enriched this compound. mdpi.comorganic-chemistry.org
Other chiral auxiliaries, such as those derived from camphor or pseudoephedrine, have also been successfully employed in the asymmetric alkylation of carboxylic acid derivatives and could be adapted for the synthesis of the target molecule. researchgate.net
Table 3: Chiral Auxiliary-Mediated Asymmetric Synthesis
| Chiral Auxiliary | Alkylation Substrate | Electrophile | Diastereomeric Excess (de %) | Final Product Configuration | Reference |
| (4R,5S)-4-Methyl-5-phenyloxazolidin-2-one | N-Propionyl-(4R,5S)-4-methyl-5-phenyloxazolidin-2-one | 3-(2-Bromoethyl)thiophene | >95 | (R)-2-Methyl-4-(thiophen-3-yl)butanoic acid | (analogous) |
| (1R,2S)-Ephedrine | N-Propionyl-(1R,2S)-ephedrine derivative | 3-(2-Iodoethyl)thiophene | >90 | (S)-2-Methyl-4-(thiophen-3-yl)butanoic acid | researchgate.net (analogous) |
Note: Data is representative of analogous systems and may not reflect optimized conditions for the specific target molecule.
Enantioselective Catalysis (Organo-, Metal-, Bio-catalysis)
Enantioselective catalysis offers a more atom-economical approach to chiral synthesis, as only a small amount of a chiral catalyst is required to generate a large quantity of enantiomerically enriched product. This can be broadly divided into organocatalysis, metal catalysis, and biocatalysis.
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. For the synthesis of chiral 2-methyl-4-arylbutanoic acids, an organocatalytic Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound is a promising strategy. nih.govrsc.orgmdpi.comorganic-chemistry.orgnih.gov For example, a chiral amine or thiourea catalyst could be used to promote the enantioselective Michael addition of a malonate or a related pronucleophile to a 3-(but-3-en-1-yl)thiophene derivative, followed by further functional group manipulations to yield the target acid. mdpi.comorganic-chemistry.org
Metal catalysis , particularly asymmetric hydrogenation, is a powerful tool for the synthesis of chiral carboxylic acids. An iridium-catalyzed asymmetric hydrogenation of a β,γ-unsaturated carboxylic acid precursor could be a viable route. This would involve the synthesis of 2-methyl-4-(thiophen-3-yl)but-3-enoic acid, which could then be hydrogenated using a chiral iridium catalyst to install the stereocenter at the 2-position with high enantioselectivity.
Biocatalysis employs enzymes to carry out highly selective chemical transformations. nih.govnih.govresearchgate.netresearchgate.netchemrxiv.org The asymmetric reduction of a ketone precursor is a common biocatalytic approach to chiral molecules. nih.govresearchgate.netresearchgate.net A potential biocatalytic route to this compound could involve the synthesis of ethyl 2-methyl-4-oxo-4-(thiophen-3-yl)butanoate, followed by an enantioselective reduction of the ketone using a ketoreductase enzyme or whole-cell biocatalyst to generate a chiral alcohol. researchgate.netresearchgate.net Subsequent deoxygenation would then yield the final product. Alternatively, enzymes such as methyltransferases could be engineered for the asymmetric alkylation of α-keto acids. nih.gov
Table 4: Enantioselective Catalytic Approaches
| Catalysis Type | Reaction | Catalyst | Enantiomeric Excess (ee %) | Product Configuration | Reference |
| Organocatalysis | Michael Addition | Chiral Thiourea | 90-99 | (S) or (R) | mdpi.comorganic-chemistry.org |
| Metal Catalysis | Asymmetric Hydrogenation | [Ir(cod)Cl]₂ / Chiral Ligand | >95 | (S) or (R) | N/A |
| Biocatalysis | Asymmetric Ketone Reduction | Ketoreductase (e.g., KRED) | >99 | (S) or (R) | researchgate.netresearchgate.net |
Note: Data is representative of analogous systems and may not reflect optimized conditions for the specific target molecule.
Diastereoselective Synthesis and Separation
The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and materials science. For a chiral molecule like this compound, which possesses a stereocenter at the second carbon of the butanoic acid chain, controlling the three-dimensional arrangement of its atoms is critical. When a synthetic route introduces a second chiral center, or when a racemic mixture is resolved using a chiral resolving agent, diastereomers are formed. These are stereoisomers that are not mirror images of each other and, unlike enantiomers, have different physical properties, which allows for their separation using standard laboratory techniques.
Diastereoselective synthesis aims to preferentially create one diastereomer over others. This can be achieved through various strategies, including the use of chiral auxiliaries, substrates with existing stereocenters that direct the formation of a new one, or chiral catalysts. While specific diastereoselective routes for this compound are not prominently detailed in current literature, established principles of asymmetric synthesis are applicable.
Once a mixture of diastereomers is formed, their separation is most commonly achieved through chromatography. High-performance liquid chromatography (HPLC) is a particularly powerful tool for this purpose. mdpi.com By utilizing a stationary phase, such as silica gel, and a carefully selected mobile phase, the differential interactions of the diastereomers with the stationary phase lead to different retention times, enabling their isolation. mdpi.com The efficiency of this separation is quantified by the separation factor (α) and the resolution factor (Rs). mdpi.com
Table 1: Hypothetical HPLC Separation of Diastereomeric Precursors
This table illustrates a potential separation profile for two diastereomers of a synthetic intermediate of this compound.
| Parameter | Diastereomer A | Diastereomer B |
| Retention Time (min) | 12.5 | 15.2 |
| Peak Width (min) | 0.8 | 0.9 |
| Resolution (Rs) | \multicolumn{2}{c | }{2.8} |
| Separation Factor (α) | \multicolumn{2}{c | }{1.22} |
Data is hypothetical and for illustrative purposes.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of chemical compounds is essential for developing sustainable manufacturing processes. These principles focus on minimizing environmental impact by reducing waste, conserving energy, and using safer, renewable materials.
Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comjocpr.com A high atom economy signifies that most of the atoms from the starting materials are utilized, generating minimal waste. jocpr.com
Table 2: Atom Economy Comparison for a Hypothetical Synthesis of this compound
This table compares a plausible traditional synthesis route with a more atom-economical alternative.
| Synthesis Route | Key Reaction Type | Molar Mass of Reactants ( g/mol ) | Molar Mass of Product ( g/mol ) | Theoretical Atom Economy (%) |
| Route A (Traditional) | Grignard reaction followed by alkylation of a malonic ester and decarboxylation | > 400 | 198.28 | < 50% |
| Route B (Greener) | Catalytic hydroformylation followed by oxidation | ~ 250 | 198.28 | ~ 79% |
Reactant masses and atom economy are estimated for illustrative purposes based on common synthetic strategies.
Strategies to improve atom economy include designing syntheses that favor addition and rearrangement reactions, which theoretically have 100% atom economy, over substitution and elimination reactions that inherently produce by-products. primescholars.comjocpr.com
Solvents are a major contributor to the environmental footprint of chemical processes. Many conventional solvents are volatile organic compounds (VOCs), which can be hazardous to human health and the environment. Green chemistry promotes the use of safer, more benign solvents.
Alternative solvents derived from renewable resources, such as 2-methyltetrahydrofuran (2-MeTHF), are gaining traction. sigmaaldrich.comnih.gov 2-MeTHF can be produced from biomass sources like corncobs and offers advantages over traditional ether solvents like tetrahydrofuran (B95107) (THF). sigmaaldrich.com Another green alternative is cyclopentyl methyl ether (CPME), which is noted for its stability, resistance to peroxide formation, and hydrophobicity, making it useful in a variety of reactions and simplifying work-up procedures. sigmaaldrich.comnih.gov
Table 3: Comparison of Conventional and Green Solvents
| Solvent | Source | Key Hazards | Environmental Notes |
| Dichloromethane | Petrochemical | Carcinogen, Volatile | Air pollutant, Persistent |
| Tetrahydrofuran (THF) | Petrochemical | Forms explosive peroxides | Volatile, Recyclable |
| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable (Biomass) sigmaaldrich.com | Flammable | Biodegradable potential |
| Cyclopentyl methyl ether (CPME) | Petrochemical | Flammable | Low peroxide formation, High boiling point reduces emissions sigmaaldrich.com |
Reducing energy consumption is another key goal of green chemistry. Microwave-assisted synthesis has emerged as a significant tool for improving energy efficiency in chemical reactions. mdpi.com By directly heating the reaction mixture through dielectric heating, microwave irradiation can lead to rapid temperature increases, dramatically reducing reaction times from hours to minutes. organic-chemistry.orgmdpi.com
This acceleration not only saves energy but can also lead to higher yields and purities by minimizing the formation of side products that can occur during prolonged heating. organic-chemistry.org The synthesis of various heterocyclic compounds, including thiophene derivatives, has been successfully demonstrated using microwave assistance, suggesting its potential applicability to the synthesis of this compound. organic-chemistry.orgresearchgate.net
Table 4: Hypothetical Comparison of Conventional vs. Microwave-Assisted Synthesis
This table illustrates the potential benefits of using microwave irradiation for a key C-C bond-forming step in the synthesis of the target compound.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | 4 - 8 hours | 15 - 30 minutes organic-chemistry.orgmdpi.com |
| Temperature | 80 - 120 °C | 100 - 140 °C |
| Energy Input | High (prolonged heating) | Low (short duration) |
| Typical Yield | 65% | 85% |
Data is representative of typical improvements seen in microwave-assisted organic synthesis.
Catalytic reactions are inherently greener than stoichiometric reactions. Catalysts, used in small amounts, can facilitate reactions multiple times, whereas stoichiometric reagents are consumed in the reaction and contribute to the waste stream. The development of novel catalytic pathways can lead to more efficient and environmentally friendly syntheses.
For the synthesis of thiophene carboxylic acids and related structures, various catalytic methods could be envisioned. For example, palladium-catalyzed carbonylation of a suitable thiophene-containing precursor could install the carboxylic acid moiety with high efficiency. beilstein-journals.org Another approach could involve catalytic cross-coupling reactions to construct the carbon skeleton. The use of heterogeneous catalysts is particularly advantageous as they can be easily separated from the reaction mixture and reused, further minimizing waste. Recent research into cross-ketonization reactions using simple metal oxide catalysts like ZrO2 also opens new avenues for creating C-C bonds in a more sustainable manner. rsc.org
Table 5: Comparison of Stoichiometric vs. Catalytic Routes
| Feature | Stoichiometric Route (e.g., Organometallic Reagent) | Catalytic Route (e.g., Pd-catalyzed Carbonylation) |
| Reagent Quantity | > 1 equivalent | < 0.1 equivalent (catalyst) |
| By-products | Stoichiometric metallic salts | Minimal, catalyst is regenerated |
| Reaction Conditions | Often cryogenic temperatures | Milder, more energy-efficient |
| Waste Generation | High (E-factor >> 1) | Low (E-factor ≈ 0) |
The Environmental Factor (E-factor) is the mass ratio of waste to desired product.
Chemical Transformations and Derivatization of 2 Methyl 4 Thiophen 3 Yl Butanoic Acid
Reactivity of the Carboxylic Acid Functionality
The carboxylic acid group is a cornerstone of the molecule's reactivity, participating in classic transformations such as esterification, amidation, reduction, and conversion to more reactive acyl derivatives.
Esterification and Amidation Reactions
The conversion of 2-Methyl-4-(thiophen-3-yl)butanoic acid into its corresponding esters and amides is a fundamental derivatization strategy. Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions. The use of a strong acid catalyst, such as sulfuric acid (H₂SO₄), protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol. e3s-conferences.org
Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an acyl chloride, which then readily reacts with an alcohol or amine to form the ester or amide, respectively. pressbooks.pub For instance, reaction with thiophen-2-carbonyl chloride in the presence of a base like pyridine (B92270) is an effective method for forming esters. nih.gov
Amidation follows a similar pathway. The reaction of an acyl chloride derived from this compound with an amine is a highly efficient method. Typically, two equivalents of the amine are required: one to act as the nucleophile and the second to neutralize the hydrochloric acid (HCl) byproduct. pressbooks.pub
| Transformation | Reagent(s) | Typical Conditions |
|---|---|---|
| Esterification (Direct) | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | Heat |
| Esterification (via Acyl Chloride) | 1. SOCl₂ or (COCl)₂ 2. Alcohol (R-OH), Pyridine | Room Temperature |
| Amidation (via Acyl Chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine (R-NH₂), excess | Room Temperature |
Reduction to Alcohols and Aldehydes
The carboxylic acid functionality can be reduced to yield either a primary alcohol or an aldehyde. smolecule.com The choice of reducing agent is critical for controlling the reaction outcome.
Strong reducing agents, most notably Lithium aluminum hydride (LiAlH₄), will reduce the carboxylic acid completely to the corresponding primary alcohol, 2-Methyl-4-(thiophen-3-yl)butan-1-ol. chemguide.co.uklibretexts.org This reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), as LiAlH₄ reacts violently with water. docbrown.info The reaction proceeds through an aldehyde intermediate, but this species is more reactive than the starting carboxylic acid and is immediately reduced, making its isolation impossible with this reagent. chemguide.co.uklibretexts.org Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. libretexts.org
Selective reduction to the aldehyde, 2-Methyl-4-(thiophen-3-yl)butanal, is more complex and typically requires a multi-step approach. The carboxylic acid is first converted to a less reactive derivative, such as an ester or an acyl chloride. This intermediate can then be treated with a milder, sterically hindered reducing agent at low temperatures. Diisobutylaluminum hydride (DIBAH) is commonly used for this purpose, with the reaction often carried out at -78 °C to prevent over-reduction of the aldehyde product. libretexts.org
| Desired Product | Reagent | Key Considerations |
|---|---|---|
| Primary Alcohol | Lithium aluminum hydride (LiAlH₄) | Requires anhydrous conditions; reaction proceeds to full reduction. chemguide.co.ukdocbrown.info |
| Aldehyde | 1. Convert to Ester/Acyl Chloride 2. Diisobutylaluminum hydride (DIBAH) | Requires low temperature (-78 °C) to isolate the aldehyde. libretexts.org |
Anhydride and Acyl Halide Formation
Conversion to acyl halides and anhydrides transforms the carboxylic acid into a highly reactive species, which can serve as a versatile intermediate for synthesizing other derivatives. pressbooks.pub
Acyl halides, particularly acyl chlorides, are readily prepared by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). pressbooks.pub These reagents are effective for preparing acyl chlorides from various thiophene (B33073) carboxylic acids. beilstein-journals.org
Acid anhydrides can be formed through several methods. One common approach involves the reaction of an acyl chloride with a carboxylate salt or a mole of the parent carboxylic acid, often in the presence of a non-nucleophilic base like pyridine. pressbooks.pubmasterorganicchemistry.com This allows for the synthesis of both symmetrical and mixed anhydrides. thieme-connect.de Direct dehydration of two carboxylic acid molecules, either thermally or with a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀), can also yield anhydrides, though this is more common for forming cyclic anhydrides from dicarboxylic acids. thieme-connect.de
Reactions Involving the Thiophene Ring System
The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. Its reactivity also extends to oxidation at the sulfur atom.
Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)
The thiophene ring in this compound can undergo electrophilic aromatic substitution reactions, such as halogenation and nitration. smolecule.com Thiophene is generally more reactive than benzene (B151609) in these reactions. pearson.com The position of substitution on the thiophene ring is directed by the existing alkyl substituent at the 3-position. In 3-substituted thiophenes, electrophilic attack typically occurs at the C2 or C5 position, which are the most activated sites.
Halogenation (bromination or chlorination) introduces a halogen atom onto the thiophene ring. The reaction requires the halogen (e.g., Br₂ or Cl₂) and often a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), to generate a more potent electrophile. libretexts.orgmasterorganicchemistry.com
Nitration involves the introduction of a nitro group (-NO₂) onto the ring. This is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the substitution. libretexts.org
| Reaction | Reagents | Active Electrophile |
|---|---|---|
| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | Br⁺ or Cl⁺ (complexed) |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) |
Oxidation of the Thiophene Ring
The sulfur atom in the thiophene ring can be oxidized to form a sulfoxide (B87167) or a sulfone. smolecule.com This transformation alters the electronic properties and geometry of the ring system. The extent of oxidation depends on the strength of the oxidizing agent and the reaction conditions.
Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly employed for this purpose. researchgate.net Careful control of the stoichiometry can allow for the selective formation of the thiophene 1-oxide (sulfoxide). Using an excess of the oxidizing agent typically leads to the formation of the more highly oxidized thiophene 1,1-dioxide (sulfone). researchgate.net These oxidized species are valuable intermediates in organic synthesis, particularly as reactive dienes in Diels-Alder reactions. researchgate.net
Metalation and Cross-Coupling Reactions at the Thiophene Moiety
The thiophene ring of this compound is amenable to regioselective functionalization through direct metalation followed by cross-coupling reactions. This strategy provides a powerful tool for introducing new carbon-carbon and carbon-heteroatom bonds at specific positions on the heterocyclic core.
Direct metalation, or deprotonation, of 3-substituted thiophenes can be achieved with high regioselectivity. acs.org The use of sterically hindered bases, such as the Knochel-Hauser base (TMPMgCl·LiCl, where TMP is 2,2,6,6-tetramethylpiperidine), selectively activates the less hindered C-5 position of the thiophene ring. clockss.org This approach avoids the functionalization of the more sterically crowded C-2 position adjacent to the butanoic acid chain. clockss.org The resulting organometallic intermediate can then participate in various transition metal-catalyzed cross-coupling reactions. clockss.org For instance, nickel or palladium catalysts can facilitate coupling with a range of aryl halides, leading to the synthesis of 5-arylated thiophene derivatives in good to excellent yields. clockss.org
Decarboxylative cross-coupling reactions represent another important class of transformations, where the carboxylic acid group itself is replaced. wikipedia.org However, for modifications specifically at the thiophene moiety while retaining the butanoic acid side chain, direct C-H activation is more common. The choice of metalating agent and reaction conditions is crucial; while magnesium amides are effective, other strong bases like lithium diisopropylamide (LDA) can also be employed, sometimes requiring cryogenic temperatures to ensure the stability of the lithiated intermediate. acs.org
These metal-catalyzed reactions, including the widely used Suzuki-Miyaura coupling, are fundamental for constructing complex molecules. nih.govresearchgate.net By first halogenating the thiophene ring (a transformation possible through electrophilic substitution) and then performing a cross-coupling reaction, a vast array of substituents can be introduced, significantly expanding the chemical space accessible from the parent molecule. beilstein-journals.org
| Reaction Type | Reagents & Conditions | Position of Functionalization | Resulting Structure | Reference |
|---|---|---|---|---|
| Regioselective Metalation | TMPMgCl·LiCl (Knochel-Hauser base) in THF, room temperature | C-5 | 5-Magnesiated thiophene intermediate | clockss.org |
| Palladium-Catalyzed Cross-Coupling | Aryl bromide, Pd catalyst (e.g., Pd(OAc)2/SPhos) | C-5 | 5-Aryl-3-substituted thiophene | clockss.org |
| Nickel-Catalyzed Cross-Coupling | Aryl chloride, Ni catalyst (e.g., [CpNiCl(SIPr)]) | C-5 | 5-Aryl-3-substituted thiophene | clockss.orgrsc.org |
| Lithiation | LDA or TMPLi/TMEDA, low temperature (e.g., -95 °C) | C-5 (typically) | 5-Lithiated thiophene intermediate | acs.org |
Modifications of the Aliphatic Chain
The aliphatic butanoic acid chain provides additional opportunities for structural modification, including functionalization at the alpha-methyl group and alterations to the chain length.
The methyl group at the alpha-position (C-2) of the butanoic acid chain is a key site for introducing further structural diversity. While C-H bonds of methyl groups are generally unreactive, the adjacent carboxylic acid functionality allows for specific chemical strategies to enable their modification. escholarship.org
A common approach involves the initial conversion of the carboxylic acid to an ester. The alpha-hydrogens on esters are weakly acidic (pKa ≈ 25) and can be removed by a strong base to generate a carbanion (enolate). wikipedia.org This nucleophilic intermediate can then react with various electrophiles. For example, alkylation with an alkyl halide (e.g., methyl iodide) can introduce a second substituent at the alpha-carbon. researchgate.net This deprotonation-alkylation sequence allows for the synthesis of more complex side chains. researchgate.net Other transformations, such as hydroxylation or halogenation, can also be envisioned using appropriate electrophilic reagents. Metallaphotoredox catalysis has also emerged as a powerful tool for the functionalization of aliphatic carboxylic acids, enabling reactions like alkylation, arylation, and amination under mild conditions. princeton.edu
| Transformation | General Strategy | Key Reagents | Intermediate | Reference |
|---|---|---|---|---|
| Alkylation | Esterification, deprotonation, reaction with electrophile | 1. SOCl₂ or H⁺/ROH 2. LDA or NaH 3. Alkyl Halide (R'-X) | Ester enolate | wikipedia.orgresearchgate.net |
| Hydroxylation | Formation of enolate, reaction with an oxygen source | 1. Strong base 2. MoOPH (oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)) | Ester enolate | wikipedia.org |
| Halogenation | Acid-catalyzed reaction with halogenating agent | N-Halosuccinimide (NCS, NBS) | Enol | wikipedia.org |
Standard organic synthesis methodologies can be applied to lengthen or shorten the butanoic acid side chain, creating homologues of the parent compound.
Chain Elongation: The Arndt-Eistert synthesis is a classic method for one-carbon homologation of carboxylic acids. This multi-step process begins with the conversion of the carboxylic acid to its corresponding acyl chloride. Reaction of the acyl chloride with diazomethane (B1218177) yields a diazoketone, which upon treatment with a silver catalyst (e.g., Ag₂O) undergoes a Wolff rearrangement to form a ketene (B1206846). The ketene is then trapped with water to produce the chain-elongated carboxylic acid.
Chain Shortening: Conversely, the aliphatic chain can be shortened, most commonly by one carbon, through degradative procedures. The Hunsdiecker reaction involves converting the carboxylic acid to its silver salt, which is then treated with bromine to form an alkyl bromide with one fewer carbon atom, accompanied by the loss of carbon dioxide. The resulting bromide can then be converted back to a carboxylic acid through various synthetic routes (e.g., Grignard reaction followed by carboxylation).
In addition to chemical methods, microbial processes for carbon-chain elongation have been explored, where short-chain fatty acids are converted into medium-chain products like hexanoic or isoheptanoic acid using specific bacterial cultures. nih.govresearchgate.net
Synthesis and Exploration of Analogues and Congeners of this compound
The synthesis of analogues and congeners of this compound is a key strategy for exploring structure-activity relationships in drug discovery and materials science. ontosight.ai Modifications can be made to the thiophene ring, the aliphatic linker, and the carboxylic acid headgroup.
Research into related structures provides insight into synthetically accessible analogues. For instance, patents describe the synthesis of (S)-3-(2-thienylthio)butyric acid, an analogue featuring a thioether linkage and substitution at the 2-position of the thiophene ring. google.com Other synthetic targets have included keto-derivatives, such as methyl 4-oxo-4-(thiophen-2-yl)butanoate, which could serve as precursors to a variety of other compounds. researchgate.net
| Compound Name | Structural Difference from Parent Compound | Synthetic Context / Application Area | Reference |
|---|---|---|---|
| (S)-3-(2-Thienylthio)butyric acid | Thiophene C-2 isomer, thioether linker, no alpha-methyl | Intermediate for thieno[2,3-b]thiopyran-2-sulfonamides | google.com |
| Methyl 4-oxo-4-(thiophen-2-yl)butanoate | Thiophene C-2 isomer, keto group at C-4, methyl ester, no alpha-methyl | Precursor for bithiophene synthesis | researchgate.net |
| 4-Bromo-3-methyl-2-thiophenecarbonyl chloride | Bromine at C-4, methyl at C-3, carbonyl chloride at C-2, no aliphatic chain | Building block for insecticides | beilstein-journals.org |
| 2-Hydroxy-4-(methylthio)butanoic acid | No thiophene ring, thioether, alpha-hydroxyl group | Methionine supplement analogue | chromatographyonline.comhmdb.ca |
Advanced Spectroscopic and Structural Elucidation of 2 Methyl 4 Thiophen 3 Yl Butanoic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 2-Methyl-4-(thiophen-3-yl)butanoic acid, NMR provides critical information on the connectivity of atoms, the chemical environment of the protons and carbons, and the stereochemistry of the chiral center.
Elucidation of Complex Spin Systems and Stereochemistry
The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the protons of the thiophene (B33073) ring and the butanoic acid chain. The three protons on the thiophene ring will present a complex spin system. Typically, protons on a thiophene ring appear in the aromatic region (δ 6.5-8.0 ppm) rsc.org. The proton at the 2-position of the thiophene ring is expected to be the most deshielded, appearing as a doublet of doublets due to coupling with the protons at the 4- and 5-positions. The protons at the 4- and 5-positions would also appear as doublets or doublets of doublets, with coupling constants characteristic of their relative positions on the ring.
The protons of the butanoic acid chain will show distinct multiplicities and chemical shifts. The methyl group at the 2-position (CH₃) would likely appear as a doublet, coupled to the methine proton (CH). This methine proton, being adjacent to the chiral center and the carboxylic acid group, would be a multiplet due to coupling with the methyl protons and the adjacent methylene (CH₂) group. The methylene group protons adjacent to the thiophene ring (CH₂-Thiophene) and the other methylene group in the chain would also exhibit complex splitting patterns due to their diastereotopic nature arising from the adjacent chiral center sjsu.edu.
The ¹³C NMR spectrum will provide complementary information, with distinct signals for each carbon atom in the molecule. The carboxylic acid carbon is expected to resonate at the downfield end of the spectrum (δ 170-185 ppm) mdpi.com. The carbons of the thiophene ring typically appear in the range of δ 120-140 ppm researchgate.net. The aliphatic carbons of the butanoic acid chain will have chemical shifts in the upfield region of the spectrum mdpi.com.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 (Thiophene) | 7.2 - 7.4 | dd | J ≈ 2.9, 1.2 |
| H-4 (Thiophene) | 7.0 - 7.2 | dd | J ≈ 5.0, 2.9 |
| H-5 (Thiophene) | 7.1 - 7.3 | dd | J ≈ 5.0, 1.2 |
| -COOH | 10.0 - 12.0 | br s | - |
| -CH(CH₃) | 2.5 - 2.8 | m | - |
| -CH₂-CH(CH₃) | 1.8 - 2.1 | m | - |
| -CH₂-Thiophene | 2.8 - 3.1 | m | - |
| -CH₃ | 1.1 - 1.3 | d | J ≈ 7.0 |
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -COOH | 175 - 180 |
| C-3 (Thiophene) | 138 - 142 |
| C-2 (Thiophene) | 125 - 129 |
| C-4 (Thiophene) | 128 - 132 |
| C-5 (Thiophene) | 120 - 124 |
| -CH(CH₃) | 38 - 42 |
| -CH₂-CH(CH₃) | 32 - 36 |
| -CH₂-Thiophene | 28 - 32 |
| -CH₃ | 15 - 20 |
The stereochemistry at the chiral center (C2 of the butanoic acid) can be investigated using chiral solvating agents or by derivatization with a chiral auxiliary, which would induce diastereomeric differences in the NMR spectra of the enantiomers, allowing for their distinction and potential assignment of absolute configuration nih.govacs.orgmtu.edumsu.edu.
Dynamic NMR for Conformational Analysis
The flexible alkyl chain of this compound allows for multiple conformations in solution. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational dynamics unibas.itnih.gov. By monitoring the NMR spectra at variable temperatures, it is possible to observe changes in the line shapes of the signals, which can provide information about the energy barriers between different conformations sjsu.eduacs.org.
For instance, rotation around the C-C bonds of the butanoic acid chain and the bond connecting the chain to the thiophene ring might be slow enough at low temperatures to be observed on the NMR timescale. This could lead to the broadening of signals and eventually their splitting into separate resonances for each conformer. From the coalescence temperature and the chemical shift differences, the free energy of activation (ΔG‡) for the conformational interchange can be calculated, providing valuable insight into the molecule's flexibility and preferred shapes in solution unibas.it.
Diffusion-Ordered Spectroscopy (DOSY) for Supramolecular Interactions
Diffusion-Ordered Spectroscopy (DOSY) is a 2D NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape ucsb.edursc.orgox.ac.uk. For a pure sample of this compound, DOSY would show all proton signals aligned at the same diffusion coefficient.
However, carboxylic acids are known to form hydrogen-bonded dimers and other supramolecular assemblies in solution researchgate.netmdpi.com. DOSY can be a powerful tool to study these interactions nih.govrsc.org. By performing DOSY experiments at different concentrations, changes in the apparent diffusion coefficient can be observed. An increase in the apparent molecular size, reflected by a decrease in the diffusion coefficient, would provide evidence for the formation of dimers or higher-order aggregates researchgate.netgriffith.edu.au. This technique allows for the in-situ characterization of supramolecular structures without the need for crystallization.
Mass Spectrometry for Precise Structural Confirmation
Mass spectrometry is a crucial analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental composition of the molecule researchgate.net. For this compound (C₉H₁₂O₂S), the expected exact mass can be calculated.
Calculated Exact Mass for C₉H₁₂O₂S
| Isotope | Atomic Mass (Da) | Number of Atoms | Total Mass (Da) |
| ¹²C | 12.000000 | 9 | 108.000000 |
| ¹H | 1.007825 | 12 | 12.093900 |
| ¹⁶O | 15.994915 | 2 | 31.989830 |
| ³²S | 31.972071 | 1 | 31.972071 |
| Total | 184.055801 |
An experimental HRMS measurement yielding a mass very close to this calculated value would provide strong evidence for the molecular formula of the compound.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation to produce a spectrum of product ions. The analysis of these fragmentation patterns provides valuable information about the structure of the precursor ion nih.govresearchgate.net.
For this compound, the fragmentation is expected to be influenced by both the carboxylic acid and the thiophene moieties. Common fragmentation pathways for carboxylic acids include the loss of water (M-18), the loss of the carboxyl group as COOH (M-45), and McLafferty rearrangements if a gamma-proton is available miamioh.eduwhitman.edu. The presence of the thiophene ring can also lead to characteristic fragmentations, such as cleavage of the bond between the alkyl chain and the ring, or fragmentation of the thiophene ring itself researchgate.netarkat-usa.org.
Predicted Key Fragmentations for this compound
| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Plausible Structure of Fragment Ion |
| 184 ([M+H]⁺) | H₂O | 166 | Dehydrated precursor |
| 184 ([M+H]⁺) | COOH | 139 | Thiophen-3-yl-butyl cation |
| 184 ([M+H]⁺) | C₄H₇O₂ (butanoic acid side chain) | 97 | Protonated thiophene |
| 139 | C₃H₆ | 97 | Thiophen-3-yl-methyl cation |
The analysis of the MS/MS spectrum would allow for the confirmation of the connectivity of the different structural units within the molecule.
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Conformational Insights
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the molecular fingerprinting of this compound. By probing the vibrational modes of its chemical bonds, these techniques provide insights into the molecule's structure, functional groups, and potential conformational isomers.
The vibrational spectrum of this compound is expected to be a composite of the characteristic vibrations of the thiophene ring, the carboxylic acid group, and the aliphatic chain.
Key Expected Vibrational Modes:
Thiophene Ring Vibrations: The 3-substituted thiophene ring will exhibit a series of characteristic bands. Aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations of the thiophene ring are expected to appear in the 1550-1400 cm⁻¹ range. The C-S stretching modes can be observed at lower wavenumbers, typically between 710 and 687 cm⁻¹ iosrjournals.org.
Carboxylic Acid Vibrations: The carboxylic acid group gives rise to some of the most distinct bands in the IR spectrum. A broad O-H stretching band is expected in the 3300-2500 cm⁻¹ region, which is characteristic of the hydrogen-bonded dimer form in the solid state or in concentrated solutions. The C=O (carbonyl) stretching vibration will produce a strong, sharp peak around 1710 cm⁻¹. The C-O stretching and O-H bending vibrations are also expected in the fingerprint region (1300-1200 cm⁻¹ and 1440-1395 cm⁻¹, respectively).
Aliphatic Chain Vibrations: The butanoic acid chain with a methyl substituent will contribute to the spectrum through its C-H stretching and bending vibrations. Asymmetric and symmetric stretching of the CH₃ and CH₂ groups are expected in the 2960-2850 cm⁻¹ region. Bending (scissoring, wagging, and twisting) vibrations for these groups will appear in the 1470-1370 cm⁻¹ range.
Conformational Insights:
The flexibility of the butanoic acid chain allows for the existence of different rotational isomers (conformers). The specific frequencies and intensities of the vibrational bands, particularly those associated with the aliphatic chain and its linkage to the thiophene ring, can be sensitive to the conformational state. By comparing experimental spectra with theoretical calculations for different possible conformers, it is possible to gain insights into the most stable conformation in the gas phase, in solution, or in the solid state.
Interactive Data Table: Expected Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Carboxylic Acid | O-H stretch (H-bonded) | 3300-2500 (broad) | FT-IR |
| Thiophene | C-H stretch | 3100-3000 | FT-IR, Raman |
| Aliphatic Chain | C-H stretch (asym/sym) | 2960-2850 | FT-IR, Raman |
| Carboxylic Acid | C=O stretch | ~1710 (strong) | FT-IR |
| Thiophene | C=C stretch | 1550-1400 | FT-IR, Raman |
| Aliphatic Chain | C-H bend | 1470-1370 | FT-IR |
| Carboxylic Acid | C-O stretch / O-H bend | 1300-1200 / 1440-1395 | FT-IR |
| Thiophene | C-S stretch | 710-687 | FT-IR, Raman |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, a single-crystal X-ray diffraction study would provide a wealth of information about its molecular geometry, intermolecular interactions, and crystal packing.
Based on the crystal structures of related compounds like thiophene-2-carboxylic acid asianpubs.orgiucr.org and 5-methyl-2-thiophenecarboxylic acid iucr.org, it is highly probable that this compound crystallizes in a centrosymmetric space group. The carboxylic acid groups are expected to form hydrogen-bonded dimers, a common supramolecular synthon for carboxylic acids. In these dimers, two molecules are linked by a pair of O-H···O hydrogen bonds, forming a characteristic R²₂(8) ring motif.
Interactive Data Table: Hypothetical Crystallographic Data Based on Analogues
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| Key Intermolecular Interaction | O-H···O hydrogen-bonded dimers |
| Supramolecular Motif | R²₂(8) ring |
| Thiophene Ring Conformation | Planar |
| Carboxylic Acid Group | Planar |
| Dihedral Angle | Variable between the thiophene ring and the carboxylic acid plane |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Assignment
The presence of a stereocenter at the second carbon of the butanoic acid chain makes this compound a chiral molecule, existing as two enantiomers (R and S). Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a key technique for determining the absolute configuration of chiral molecules in solution.
ECD measures the differential absorption of left and right circularly polarized light. An ECD spectrum will show positive or negative bands corresponding to the electronic transitions of the molecule's chromophores. For this compound, the thiophene ring and the carbonyl group of the carboxylic acid are the primary chromophores.
The ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms around the chromophores. By comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum-chemical calculations for a specific enantiomer (e.g., the R-enantiomer), the absolute configuration of the sample can be unambiguously assigned. A good match between the experimental and calculated spectra for the R-enantiomer would confirm its absolute configuration as R, while a mirror-image relationship would indicate the S-configuration.
Studies on other chiral thiophene derivatives have successfully employed chiroptical techniques to elucidate their absolute configurations and conformational preferences researchgate.net. For instance, Vibrational Circular Dichroism (VCD), an analogous technique in the infrared region, has been used to determine the absolute configuration of (S)-(+)-3-(2-methylbutyl)thiophene researchgate.net. A similar approach using either ECD or VCD would be highly effective for assigning the absolute configuration of the enantiomers of this compound.
Computational and Theoretical Investigations on 2 Methyl 4 Thiophen 3 Yl Butanoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving the Schrödinger equation, or approximations of it, these methods can elucidate electronic structure and other key molecular characteristics.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. scielo.org.bomdpi.com It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are instrumental in geometry optimization, where the lowest energy arrangement of atoms in a molecule is determined. For 2-Methyl-4-(thiophen-3-yl)butanoic acid, DFT would be employed to predict bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure.
Table 1: Example of DFT-Calculated Geometric Parameters for a Thiophene (B33073) Derivative
| Parameter | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| C-S | 1.714 | |
| C=C | 1.370 | |
| C-C | 1.423 | |
| C-S-C: 92.2 | ||
| S-C=C: 111.5 | ||
| C=C-C: 112.4 |
Note: This table is illustrative and does not represent the actual calculated values for this compound.
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and intramolecular interactions. It examines the delocalization of electron density between filled and vacant orbitals, which is a key factor in molecular stability. In the context of this compound, NBO analysis would reveal the interactions between the thiophene ring and the butanoic acid side chain.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules. researchgate.netyoutube.comnih.gov The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. researchgate.netyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.netyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. researchgate.netresearchgate.net A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for nucleophilic and electrophilic attack. Global reactivity descriptors, such as chemical hardness, softness, and electronegativity, can also be derived from the HOMO and LUMO energies to further quantify the molecule's reactivity. researchgate.netresearchgate.net
Table 2: Example of Calculated Quantum Chemical Parameters for a Thiophene Derivative
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
| Ionization Potential | 6.5 |
| Electron Affinity | 1.2 |
| Electronegativity | 3.85 |
| Chemical Hardness | 2.65 |
| Chemical Softness | 0.38 |
| Electrophilicity Index | 2.79 |
Note: This table is for illustrative purposes and does not represent actual data for this compound.
Conformational Analysis and Molecular Dynamics Simulations
Understanding the three-dimensional shape and flexibility of a molecule is crucial for predicting its biological activity and physical properties. Conformational analysis and molecular dynamics simulations are powerful techniques for exploring the dynamic nature of molecules.
The potential energy surface (PES) is a mathematical representation of the energy of a molecule as a function of its geometry. By mapping the PES, chemists can identify the most stable conformations (energy minima) and the transition states that connect them. For this compound, a key aspect of conformational analysis would be to study the rotation around the single bonds connecting the thiophene ring to the butanoic acid side chain.
A relaxed PES scan involves systematically changing a specific dihedral angle and calculating the energy at each step while allowing the rest of the molecule to relax. The resulting plot of energy versus dihedral angle reveals the low-energy conformations and the energy barriers between them.
The different conformations of this compound are stabilized or destabilized by various intramolecular interactions. These can include steric hindrance between bulky groups, hydrogen bonding (for example, within the carboxylic acid group), and other non-covalent interactions.
The energy barriers to rotation around single bonds, known as rotational barriers, determine the flexibility of the molecule. researchgate.netmdpi.com These barriers can be calculated from the potential energy surface. For the methyl group on the butanoic acid chain and for the side chain relative to the thiophene ring, there will be specific rotational barriers. Understanding these barriers is important as they influence the conformational freedom of the molecule, which can affect its ability to interact with biological targets.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Thiophene |
Molecular Electrostatic Potential (MEP) Surface Analysis
Theoretical calculations of the molecular electrostatic potential (MEP) surface are instrumental in understanding the electronic distribution and chemical reactivity of a molecule. This analysis provides a visual representation of the charge distribution, identifying regions that are electron-rich and susceptible to electrophilic attack, as well as electron-poor regions prone to nucleophilic attack. For this compound, the MEP surface would be calculated using methods such as Density Functional Theory (DFT).
The MEP map illustrates the electrostatic potential through a color spectrum. Typically, regions of most negative electrostatic potential, characterized by a high electron density, are colored red. In the case of this compound, these red areas would be predominantly located around the oxygen atoms of the carboxylic acid group, indicating their high electronegativity and the likelihood of these sites to act as hydrogen bond acceptors. mdpi.comresearchgate.net
Conversely, areas of positive electrostatic potential, which are electron-deficient, are colored blue. These regions would be concentrated around the hydrogen atom of the carboxylic acid's hydroxyl group, highlighting its acidic nature and propensity to act as a hydrogen bond donor. The hydrogen atoms on the thiophene ring and the alkyl chain would also exhibit varying degrees of positive potential.
Green and yellow regions on the MEP surface represent areas of neutral or near-zero potential, respectively. These would be found across the carbon skeleton of the molecule. The MEP analysis is a valuable tool for predicting how the molecule will interact with other molecules and biological receptors, guiding the understanding of its intermolecular interactions. researchgate.netnih.govresearchgate.net
Table 1: Predicted Molecular Electrostatic Potential (MEP) Values at Specific Atomic Sites of this compound
| Atomic Site | Predicted MEP Value (kcal/mol) | Implication |
| Carbonyl Oxygen (C=O) | -45 to -60 | High electron density, site for electrophilic attack and hydrogen bonding. |
| Hydroxyl Oxygen (-OH) | -35 to -50 | Electron-rich center, involved in hydrogen bonding. |
| Hydroxyl Hydrogen (-OH) | +50 to +65 | High positive potential, acidic proton, site for nucleophilic attack. |
| Thiophene Sulfur Atom | -15 to -25 | Moderately electron-rich region. |
| Thiophene Ring Hydrogens | +10 to +20 | Mildly electron-deficient. |
Note: The values in this table are illustrative and based on typical ranges observed for similar functional groups in related thiophene derivatives.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Methods
Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, which can aid in the structural elucidation and characterization of novel compounds. Methods like Density Functional Theory (DFT) are widely used to calculate NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions with a high degree of accuracy. mdpi.combenthamdirect.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of this compound can be predicted using the GIAO (Gauge-Including Atomic Orbital) method within the DFT framework. The calculations would provide theoretical chemical shifts (δ) for each unique hydrogen and carbon atom in the molecule.
¹H NMR: The proton on the carboxylic acid group (-COOH) is expected to have the highest chemical shift, typically in the range of 10-12 ppm. The protons on the thiophene ring would appear in the aromatic region (around 7-8 ppm). The protons of the butyl chain and the methyl group would resonate in the upfield region (1-3 ppm).
¹³C NMR: The carbon of the carbonyl group (C=O) would be the most deshielded, with a predicted chemical shift in the range of 170-180 ppm. The carbons of the thiophene ring would appear around 120-140 ppm, while the aliphatic carbons would have chemical shifts in the range of 20-40 ppm.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| COOH | 11.5 | 178.0 |
| Thiophene C2-H | 7.4 | 128.5 |
| Thiophene C4-H | 7.1 | 125.0 |
| Thiophene C5-H | 7.3 | 129.5 |
| CH (α to COOH) | 2.6 | 41.0 |
| CH₂ (β to COOH) | 1.8 | 34.0 |
| CH₂ (γ to COOH) | 2.9 | 29.0 |
| CH₃ | 1.2 | 18.0 |
Note: These are hypothetical values based on the structure and typical chemical shifts for similar moieties.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by performing a vibrational frequency analysis on the optimized geometry of the molecule. The calculated frequencies correspond to the vibrational modes of the different functional groups.
A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group.
A sharp and intense peak around 1700-1725 cm⁻¹ would correspond to the C=O stretching vibration of the carbonyl group.
C-H stretching vibrations of the thiophene ring and the alkyl chain would appear around 2850-3100 cm⁻¹.
The C=C stretching vibrations of the thiophene ring are expected in the 1400-1600 cm⁻¹ region.
Table 3: Predicted IR Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic acid) | 3000 (broad) | Strong |
| C-H stretch (Thiophene) | 3100 | Medium |
| C-H stretch (Alkyl) | 2950 | Medium |
| C=O stretch (Carboxylic acid) | 1715 | Strong |
| C=C stretch (Thiophene) | 1550 | Medium |
| C-S stretch (Thiophene) | 700 | Medium |
Note: These are illustrative predicted frequencies for the major vibrational modes.
UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra of molecules. researchgate.netresearchgate.netug.edu.gh This method calculates the excitation energies and oscillator strengths of electronic transitions. For this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions within the thiophene ring. The presence of the carboxylic acid and alkyl substituents may cause a slight shift in the absorption maximum (λ_max) compared to unsubstituted thiophene. nih.govacs.org
Table 4: Predicted UV-Vis Absorption Data for this compound
| Transition | Predicted λ_max (nm) | Oscillator Strength (f) |
| π → π | 235 | 0.85 |
| n → π | 270 | 0.02 |
Note: These values are hypothetical and serve as an example of what TD-DFT calculations might predict.
Molecular Modeling and Docking Studies for Mechanistic Insights
Molecular modeling and docking are powerful computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecular target, typically a protein or enzyme. mdpi.com These studies provide valuable mechanistic insights into how a compound might exert a biological effect, for instance, by inhibiting an enzyme. rawdatalibrary.netresearchgate.net Thiophene derivatives are known to exhibit a range of biological activities, including anti-inflammatory and antimicrobial effects, often through enzyme inhibition. nih.govnih.govnih.gov
For this compound, a hypothetical docking study could be performed against an enzyme such as cyclooxygenase (COX), which is a key target in inflammation. The goal would be to determine if the compound can bind to the active site of COX and potentially inhibit its function.
The process would involve:
Obtaining the 3D crystal structure of the target enzyme (e.g., COX-2) from a protein database.
Generating a low-energy 3D conformation of this compound.
Using a docking software to place the ligand into the enzyme's active site in various orientations and conformations.
Scoring the different binding poses based on factors like binding energy and intermolecular interactions.
The results would reveal the most probable binding mode of the compound. Key interactions that stabilize the ligand-enzyme complex would be identified, such as:
Hydrogen bonds: The carboxylic acid group of the ligand is likely to form hydrogen bonds with polar amino acid residues in the active site.
Hydrophobic interactions: The thiophene ring and the alkyl chain can engage in hydrophobic interactions with nonpolar residues.
π-π stacking: The aromatic thiophene ring could potentially form π-π stacking interactions with aromatic amino acid residues like tyrosine or phenylalanine.
These computational docking studies can help in understanding the structure-activity relationship and can guide the design of more potent analogs. colab.wstandfonline.com
Table 5: Hypothetical Molecular Docking Results of this compound with Cyclooxygenase-2 (COX-2)
| Parameter | Predicted Value | Significance |
| Binding Energy | -7.5 kcal/mol | Indicates a favorable binding affinity. |
| Interacting Residues | Arg120, Tyr355, Ser530 | Highlights key amino acids in the active site involved in binding. |
| Hydrogen Bonds | 2 (with Arg120, Ser530) | Strong directional interactions contributing to binding specificity. |
| Hydrophobic Interactions | Leu352, Val523 | Non-polar interactions stabilizing the complex. |
Note: This table presents hypothetical data to illustrate the typical output of a molecular docking study.
Applications of 2 Methyl 4 Thiophen 3 Yl Butanoic Acid in Advanced Organic Synthesis
Utilization as a Key Synthetic Intermediate for Natural Products
While direct applications of 2-Methyl-4-(thiophen-3-yl)butanoic acid in the total synthesis of natural products are not yet extensively documented in publicly available literature, the core structural motifs it possesses are prevalent in a variety of bioactive natural compounds. Thiophene (B33073) rings, for instance, are found in a range of secondary metabolites, often serving as bioisosteres for benzene (B151609) or other aromatic systems. The butanoic acid fragment, particularly with its chiral center, is a common feature in numerous polyketide and fatty acid-derived natural products.
The potential for this compound to serve as a key intermediate lies in its capacity to undergo various chemical modifications. The carboxylic acid can be transformed into esters, amides, alcohols, or ketones, providing a handle for chain extension or coupling with other fragments. The thiophene ring can be functionalized through electrophilic substitution or metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents. These transformations would enable the construction of more complex intermediates on the path to natural product synthesis.
Table 1: Potential Synthetic Transformations of this compound for Natural Product Synthesis
| Functional Group | Transformation | Reagents and Conditions | Potential Application in Natural Product Synthesis |
| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Protection of the acid, formation of ester-containing natural products. |
| Carboxylic Acid | Amide Coupling | Amine, Coupling Agents (e.g., DCC, EDC) | Synthesis of alkaloidal structures or peptide fragments. |
| Carboxylic Acid | Reduction | LiAlH4, BH3·THF | Formation of primary alcohols for further elaboration. |
| Thiophene Ring | Electrophilic Halogenation | NBS, Br2 | Introduction of a handle for cross-coupling reactions. |
| Thiophene Ring | Friedel-Crafts Acylation | Acyl Chloride, Lewis Acid | Attachment of side chains or annulation to form fused ring systems. |
| Thiophene Ring | Metal-Catalyzed Cross-Coupling | Boronic acids, Organostannanes (with a pre-functionalized thiophene) | Carbon-carbon bond formation to build complex carbon skeletons. |
Role as a Building Block for Heterocyclic Scaffolds
The utility of thiophene derivatives as foundational units for the construction of more elaborate heterocyclic systems is well-established in synthetic organic chemistry. researchgate.net The bifunctional nature of this compound, possessing both an aromatic heterocycle and a carboxylic acid, makes it a prime candidate for synthesizing a variety of fused and substituted heterocyclic scaffolds.
The carboxylic acid moiety can participate in intramolecular cyclization reactions with a suitably functionalized thiophene ring to form thieno-fused lactones. Alternatively, the thiophene ring can be elaborated with functional groups that can then react with the carboxylic acid. For example, introduction of an amino group onto the thiophene ring could lead to the formation of thieno-fused lactams upon intramolecular amide bond formation.
Furthermore, the thiophene ring itself can be a precursor to other heterocyclic systems. For instance, oxidative cleavage of the thiophene ring can yield dicarbonyl compounds, which can then be used in condensation reactions to form pyridazines, pyrazines, or other nitrogen-containing heterocycles. While specific examples utilizing this compound are not prevalent in the literature, the chemical principles are well-supported by studies on analogous thiophene derivatives.
Table 2: Potential Heterocyclic Scaffolds Derived from this compound
| Starting Material Derivative | Reaction Type | Resulting Heterocyclic Scaffold |
| 2-Methyl-4-(2-aminothiophen-3-yl)butanoic acid | Intramolecular Amide Coupling | Thieno[2,3-b]azepinone derivative |
| 2-Methyl-4-(2-hydroxythiophen-3-yl)butanoic acid | Intramolecular Esterification | Thieno[2,3-b]oxepinone derivative |
| Oxidative cleavage product of the thiophene ring | Condensation with Hydrazine | Pyridazine derivative |
| Oxidative cleavage product of the thiophene ring | Condensation with a Diamine | Pyrazine derivative |
Precursor in the Synthesis of Specific Probes for Biochemical Research
The development of molecular probes is a cornerstone of chemical biology, enabling the visualization and study of biological processes. While there is no direct evidence of this compound being used for this purpose, its structure contains elements that are amenable to the design of such tools. The thiophene ring, for instance, can be a component of a fluorophore or a quenching unit in a fluorescent probe. Its electronic properties can be tuned by substitution, which in turn can affect the photophysical properties of a probe.
The carboxylic acid provides a convenient point of attachment for conjugating the molecule to other entities, such as biomolecules (peptides, proteins, nucleic acids) or reporter groups (fluorophores, biotin). mdpi.com This conjugation is typically achieved through the formation of an amide or ester linkage. For example, this compound could be coupled to a fluorescent dye to create a probe for a specific biological target that interacts with the thiophene-butanoic acid moiety. Alternatively, it could be attached to a solid support for use in affinity chromatography to isolate proteins that bind to this particular chemical structure.
Catalyst or Ligand in Organic Transformations
In the realm of catalysis, organic molecules can play a crucial role either as the catalyst itself or as a ligand that modulates the activity and selectivity of a metal catalyst. The sulfur atom in the thiophene ring of this compound possesses lone pairs of electrons that could potentially coordinate to a metal center. ed.ac.uk The carboxylic acid group can also act as a coordinating group, either in its protonated or deprotonated form. The combination of these two potential coordination sites raises the possibility of this molecule acting as a bidentate ligand for a variety of transition metals.
While the direct use of this compound as a catalyst or ligand is not documented, the broader class of thiophene-containing ligands has been explored in catalysis. For instance, thiophene-based phosphine (B1218219) ligands have been used in cross-coupling reactions. The chirality of this compound also introduces the potential for its use in asymmetric catalysis, where a chiral ligand is used to induce enantioselectivity in a chemical reaction.
Furthermore, this molecule could serve as a building block for more complex ligand systems. For example, the carboxylic acid could be used to attach the thiophene moiety to a larger scaffold that contains other coordinating groups. It could also be used as an organic linker in the synthesis of metal-organic frameworks (MOFs), where the porous nature of the resulting material could be exploited for catalytic applications. ed.ac.ukresearchgate.netresearchgate.netnih.govmdpi.com
Advanced Analytical Methodologies for Research Purposes
Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity and Chiral Analysis
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the assessment of purity and the resolution of enantiomers of 2-Methyl-4-(thiophen-3-yl)butanoic acid. The versatility of HPLC allows for the development of specific methods tailored to the compound's physicochemical properties.
For purity analysis, a reversed-phase HPLC (RP-HPLC) method is typically employed. This approach separates the target compound from its impurities based on differences in their hydrophobicity. A C18 column is a common choice for the stationary phase, providing a nonpolar surface for interaction. The mobile phase, a mixture of an aqueous buffer (often with a pH modifier like formic or acetic acid to suppress the ionization of the carboxylic acid group) and an organic solvent such as acetonitrile (B52724) or methanol, is optimized to achieve efficient separation. Detection is commonly performed using a UV detector, leveraging the chromophoric nature of the thiophene (B33073) ring.
Chiral analysis, which is crucial as this compound possesses a stereocenter, necessitates the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely utilized for their broad enantioselectivity. lcms.cz The separation mechanism on these phases often involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. The choice of mobile phase, which can range from normal-phase (e.g., hexane/isopropanol) to polar organic or reversed-phase, is critical for achieving optimal resolution of the enantiomers. lcms.cz Alternatively, indirect chiral separation can be achieved by derivatizing the carboxylic acid with a chiral resolving agent to form diastereomers, which can then be separated on a standard achiral column. mdpi.com
Table 1: Illustrative HPLC Conditions for Analysis of this compound
| Parameter | Purity Analysis (RP-HPLC) | Chiral Analysis (Chiral HPLC) |
|---|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Chiral Stationary Phase (e.g., Cellulose or Amylose-based) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient or Isocratic) | Hexane/Isopropanol with 0.1% Trifluoroacetic Acid (Isocratic) |
| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |
| Detection | UV at λmax of the thiophene chromophore (e.g., ~230-260 nm) | UV at λmax of the thiophene chromophore |
| Temperature | Ambient or controlled (e.g., 25-40 °C) | Controlled for improved resolution (e.g., 10-25 °C) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound, being a carboxylic acid, has low volatility and can exhibit poor peak shape due to its polarity. restek.com Therefore, a derivatization step is necessary to convert the carboxylic acid into a more volatile and less polar derivative prior to GC-MS analysis. sigmaaldrich.com
Common derivatization strategies for carboxylic acids include esterification and silylation. restek.comresearchgate.net Esterification, often to form fatty acid methyl esters (FAMEs), can be achieved by reacting the carboxylic acid with an alcohol (e.g., methanol) in the presence of a catalyst such as boron trifluoride (BF3) or an acidic solution. sigmaaldrich.com Silylation involves the reaction of the carboxylic acid with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form a trimethylsilyl (B98337) (TMS) ester. restek.com
Once derivatized, the resulting volatile compound is introduced into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides information about the mass-to-charge ratio of the fragments, allowing for structural elucidation and confirmation of the identity of the derivative.
Table 2: Typical GC-MS Parameters for the Analysis of Derivatized this compound
| Parameter | GC Conditions | MS Conditions |
|---|---|---|
| Column | Capillary column (e.g., DB-5ms, HP-INNOWax) | - |
| Injector Temperature | 250 °C | - |
| Oven Program | Initial temp. 60-100 °C, ramp to 250-300 °C | - |
| Carrier Gas | Helium at a constant flow rate | - |
| Ionization Mode | - | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | - | Quadrupole or Time-of-Flight (TOF) |
| Scan Range | - | m/z 50-500 |
Capillary Electrophoresis for Separation and Quantification
Capillary Electrophoresis (CE) offers a high-efficiency separation technique for charged species, making it well-suited for the analysis of carboxylic acids like this compound. iaea.orgiaea.org In Capillary Zone Electrophoresis (CZE), the most common mode of CE, separation is based on the differences in the electrophoretic mobility of the analytes in a buffer-filled capillary under the influence of an electric field. libretexts.org
For the analysis of this compound, a basic buffer is typically used to ensure that the carboxylic acid is deprotonated and carries a negative charge. The choice of buffer, its pH, and concentration are critical parameters that influence the separation. Additives can be included in the buffer to modify the electroosmotic flow (EOF) and enhance separation selectivity. nih.gov Detection is commonly performed by UV-Vis spectrophotometry, as the thiophene moiety of the compound absorbs UV light. vtt.fi
CE offers advantages such as high separation efficiency, short analysis times, and low sample and reagent consumption. It can be a valuable alternative or complementary technique to HPLC for the separation and quantification of this compound.
Table 3: General Capillary Electrophoresis Conditions for Carboxylic Acid Analysis
| Parameter | Condition |
|---|---|
| Capillary | Fused-silica capillary (e.g., 50 µm i.d., 50-75 cm length) |
| Background Electrolyte | Phosphate or borate (B1201080) buffer at a pH > pKa of the acid |
| Voltage | 15-30 kV |
| Injection | Hydrodynamic or electrokinetic |
| Detection | UV detection at a suitable wavelength (e.g., 200-260 nm) |
| Temperature | Controlled (e.g., 25 °C) |
Quantitative Spectrometric Methods (e.g., UV-Vis Spectroscopy) for Reaction Monitoring
Quantitative spectrometric methods, particularly UV-Vis spectroscopy, can be a straightforward and effective tool for monitoring reactions involving this compound. The thiophene ring in the molecule is a chromophore that absorbs ultraviolet radiation. nii.ac.jp The extent of this absorption is directly proportional to the concentration of the compound in a solution, as described by the Beer-Lambert law.
The UV spectrum of a thiophene derivative is influenced by the nature and position of substituents on the ring. nii.ac.jpwiley.com For this compound, the absorption maximum (λmax) is expected in the UV region, characteristic of substituted thiophenes. researchgate.net By monitoring the change in absorbance at this specific wavelength over time, the progress of a reaction, such as its synthesis or degradation, can be followed. This allows for the determination of reaction kinetics and the optimization of reaction conditions.
For quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
Table 4: Principles of UV-Vis Spectroscopy for Quantitative Analysis
| Principle | Description |
|---|---|
| Chromophore | The thiophene ring in this compound acts as a chromophore, absorbing UV light. |
| Beer-Lambert Law | A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration. |
| λmax | The wavelength at which the maximum absorbance occurs; used for sensitive quantification. |
| Calibration Curve | A plot of absorbance versus concentration for a series of standard solutions, used to determine the concentration of an unknown. |
| Reaction Monitoring | Changes in absorbance at λmax over time can be used to track the consumption of reactants or the formation of products. |
Challenges and Future Directions in Research on 2 Methyl 4 Thiophen 3 Yl Butanoic Acid
Addressing Stereochemical Control in Large-Scale Synthesis
A significant hurdle in the advancement of 2-methyl-4-(thiophen-3-yl)butanoic acid for potential applications, particularly in pharmaceuticals, lies in the precise control of its stereochemistry during large-scale synthesis. The presence of a chiral center at the second carbon of the butanoic acid chain means the molecule can exist as two non-superimposable mirror images, or enantiomers. These enantiomers can exhibit different biological activities and properties.
Current laboratory-scale syntheses may produce a racemic mixture (an equal mixture of both enantiomers), but for many applications, a single, pure enantiomer is required. Asymmetric synthesis, which aims to produce a single enantiomer, is a well-established field in organic chemistry. However, translating these methods to an industrial scale presents several challenges numberanalytics.comescholarship.org. These challenges include the high cost and potential toxicity of chiral catalysts or auxiliaries, the need for stringent reaction conditions to maintain high enantioselectivity, and the difficulty in separating the desired enantiomer from any residual unwanted enantiomer numberanalytics.com.
Future research in this area will likely focus on the development of robust and cost-effective catalytic systems for the asymmetric synthesis of this compound. This could involve the use of novel chiral ligands for metal-catalyzed reactions or the application of biocatalysis, which utilizes enzymes to carry out highly stereoselective transformations under mild conditions unibo.it. The development of efficient continuous flow processes for asymmetric synthesis could also offer a scalable and more controlled manufacturing solution numberanalytics.com.
Table 1: Key Challenges in Large-Scale Stereoselective Synthesis
| Challenge | Description | Potential Future Directions |
| Cost of Chiral Catalysts/Auxiliaries | High cost of precious metals and complex chiral ligands. | Development of catalysts based on abundant metals; use of recoverable and recyclable catalysts. |
| Reaction Conditions | Often require cryogenic temperatures and inert atmospheres. | Design of catalysts that operate efficiently at ambient temperatures; exploration of solvent-free or aqueous reaction media. |
| Enantiomeric Purity | Achieving and maintaining high levels of enantiomeric excess. | Development of more selective catalysts; implementation of in-process monitoring and control. |
| Scalability | Difficulties in translating laboratory-scale methods to industrial production. | Process optimization for large-scale reactors; adoption of continuous flow chemistry. |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The chemical reactivity of this compound is dictated by the interplay between the thiophene (B33073) ring and the carboxylic acid functional group. While general reactions of these individual moieties are known, the specific combination within this molecule could lead to novel reactivity patterns and unprecedented transformations.
The thiophene ring is known to undergo electrophilic substitution reactions, but the directing effects of the alkylbutanoic acid side chain at the 3-position are not fully understood for this specific molecule. The sulfur atom in the thiophene ring can also participate in reactions, such as oxidation to form sulfoxides or sulfones, which could modulate the electronic properties and biological activity of the compound.
Future research should aim to systematically explore the reactivity of this compound under a variety of reaction conditions. This could involve investigating its behavior in the presence of different catalysts, exploring its potential in cycloaddition reactions, and studying the transformations of the carboxylic acid group into other functional groups, such as amides, esters, or alcohols. Uncovering novel reactions could lead to the synthesis of a diverse library of derivatives with potentially new and interesting properties.
Development of Sustainable Synthetic Routes (Further Green Chemistry Advancements)
The development of sustainable synthetic routes for this compound is a critical area for future research, aligning with the broader push for green chemistry in the chemical industry. Traditional synthetic methods for thiophene derivatives can involve harsh reagents, toxic solvents, and the generation of significant waste.
Future efforts in this area should focus on several key principles of green chemistry. This includes the use of renewable starting materials, the development of catalytic reactions that minimize waste, and the use of environmentally benign solvents such as water or ionic liquids. Microwave-assisted synthesis and solvent-free reaction conditions are also promising avenues for reducing energy consumption and environmental impact rsc.orgnih.gov. The application of multicomponent reactions, where three or more reactants are combined in a single step to form a complex product, could also offer a more atom-economical and efficient route to this compound and its derivatives nih.gov.
Integration with Advanced Materials Science Research
The electronic properties of the thiophene ring make this compound a potential building block for advanced materials. Thiophene-based polymers and oligomers are well-known for their semiconducting properties and have been extensively studied for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) researchgate.netnih.gov.
Future research could explore the incorporation of this compound as a monomer or a functional additive in the synthesis of novel polymers. The carboxylic acid group provides a convenient handle for polymerization or for grafting the molecule onto other material surfaces. The chirality of the molecule could also be exploited to create materials with unique chiroptical properties. The development of thiophene-based materials for applications such as sensors, conductive polymers, and functional coatings is a rapidly growing field, and this compound could play a valuable role in these advancements unibo.itacs.orgrsc.org. For instance, thiophene-based polymers have been investigated as electrode materials for high-performance sodium-ion batteries rsc.org.
Emerging Computational Strategies for Predictive Chemistry
Computational chemistry offers powerful tools for understanding and predicting the properties and reactivity of molecules like this compound. Density Functional Theory (DFT) calculations, for example, can be used to model the electronic structure of the molecule, predict its reactivity towards different reagents, and elucidate reaction mechanisms scispace.comresearchgate.netaip.org.
Emerging computational strategies, including machine learning and artificial intelligence, are poised to revolutionize chemical research. These approaches can be used to predict the outcomes of reactions, design novel synthetic routes, and screen virtual libraries of compounds for desired properties. For this compound, computational methods could be employed to:
Predict Reactivity: Model the electrophilic and nucleophilic sites of the molecule to predict its reactivity in various chemical transformations scispace.comnih.govresearchgate.net.
Design Catalysts: Aid in the design of new chiral catalysts for its stereoselective synthesis.
Screen for Biological Activity: Virtually screen the molecule against different biological targets to identify potential therapeutic applications.
Predict Material Properties: Simulate how the molecule would behave when incorporated into a larger material, guiding the design of new functional materials.
By integrating computational and experimental approaches, researchers can accelerate the discovery and development of new applications for this compound.
Identification of New In Vitro Biological Targets for Mechanistic Research
While the biological activity of this compound is not yet well-defined, the presence of the thiophene ring and the carboxylic acid moiety suggests that it could interact with a variety of biological targets. Thiophene derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties nih.govmdpi.com. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, which are crucial for binding to many biological macromolecules.
Future research should focus on the systematic in vitro screening of this compound against a diverse panel of biological targets, such as enzymes and receptors. For example, many anti-inflammatory drugs target cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, and thiophene derivatives have shown potential as inhibitors of these enzymes nih.gov. Butyric acid and its derivatives have been studied as inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy.
Once a biological target is identified, further mechanistic studies will be necessary to understand how the molecule exerts its effect. This could involve techniques such as enzyme kinetics, structural biology, and molecular docking to elucidate the binding mode and structure-activity relationships. The identification of new biological targets for this compound could open up new avenues for its development as a therapeutic agent.
Q & A
Q. What are the optimal synthetic routes for 2-methyl-4-(thiophen-3-yl)butanoic acid, and how can reaction conditions be systematically optimized?
Answer: Synthesis typically involves coupling thiophene derivatives with butanoic acid precursors via cross-coupling reactions (e.g., Suzuki-Miyaura) or Friedel-Crafts alkylation. To optimize conditions:
- Design of Experiments (DoE): Use factorial designs to test variables (temperature, catalyst loading, solvent polarity).
- Characterization: Confirm intermediates and final product purity via -NMR, -NMR, and IR spectroscopy .
- Yield Improvement: Adjust stoichiometry of thiophene derivatives (e.g., 3-bromothiophene) and acid precursors (e.g., 2-methylbutanoic acid esters) in inert atmospheres to minimize side reactions .
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
Answer:
- Chromatography: HPLC or GC-MS for purity assessment (retention time comparison with standards).
- Spectroscopy: -NMR (δ 2.4–3.1 ppm for methyl groups; δ 6.8–7.5 ppm for thiophene protons) and IR (C=O stretch at ~1700 cm) for structural confirmation .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 212.06 for CHOS) .
Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, humidity)?
Answer:
- Stability Studies: Conduct accelerated degradation tests:
- Thermal Stability: Thermogravimetric analysis (TGA) at 25–100°C.
- Hydrolytic Stability: Expose to 40–80% relative humidity (RH) and monitor via HPLC.
- Light Sensitivity: UV-vis spectroscopy before/after UV exposure (λ = 254 nm).
- Findings: Thiophene moieties are prone to oxidation; store under nitrogen at –20°C in amber vials .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?
Answer:
- Computational Modeling: Density Functional Theory (DFT) calculations (e.g., Gaussian) to map electron density on the carbonyl carbon and thiophene’s α-position.
- Kinetic Studies: Monitor reaction rates with varying nucleophiles (e.g., amines, alcohols) using stopped-flow spectroscopy.
- Key Insight: Electron-withdrawing thiophene substituents increase electrophilicity of the carbonyl group, favoring nucleophilic attack .
Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., conflicting 1H^1H1H-NMR shifts) for this compound?
Answer:
Q. What in vitro pharmacological assays are suitable for evaluating the bioactivity of this compound?
Answer:
- Target Identification: Screen against kinase or GPCR libraries using fluorescence polarization assays.
- ADMET Profiling:
- Caco-2 Cells: Permeability assays for bioavailability prediction.
- CYP450 Inhibition: Microsomal incubations to assess metabolic stability.
- Reference Standards: Use USP-certified analogs (e.g., 3-hydroxy-4-methoxyphenyl derivatives) for calibration .
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to active sites (e.g., cyclooxygenase-2).
- QSAR Modeling: Correlate substituent effects (e.g., methyl group position) with IC values using Hammett constants.
- Validation: Compare predictions with experimental IC data from enzyme inhibition assays .
Q. What strategies address challenges in stereochemical control during synthesis (e.g., unintended racemization)?
Answer:
Q. How does the compound’s environmental impact compare to structurally related acids in biodegradation studies?
Answer:
- OECD 301F Test: Measure biodegradation in activated sludge over 28 days.
- Comparative Analysis: Thiophene-containing analogs show slower degradation than phenyl-substituted butanoic acids due to sulfur’s electron-rich nature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
